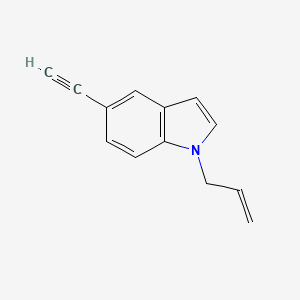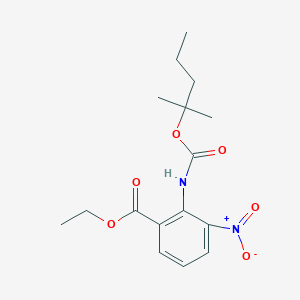
2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyridin-3-yl Group: This step involves the substitution of a suitable leaving group with the pyridin-3-yl group.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents.
Introduction of the Hydrazino Group: This step involves the reaction of the intermediate compound with hydrazine or its derivatives.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where different functional groups can replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may result in various substituted products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazino group may form hydrogen bonds or covalent bonds with target molecules, while the trifluoromethyl group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the pyridin-3-yl group.
6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidine: Lacks the hydrazino group.
2-Hydrazino-6-(pyridin-3-yl)pyrimidine: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the hydrazino group and the trifluoromethyl group in 2-Hydrazino-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine makes it unique, potentially offering a combination of properties not found in similar compounds.
Properties
Molecular Formula |
C10H8F3N5 |
|---|---|
Molecular Weight |
255.20 g/mol |
IUPAC Name |
[4-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)8-4-7(16-9(17-8)18-14)6-2-1-3-15-5-6/h1-5H,14H2,(H,16,17,18) |
InChI Key |
IZNDEBWOJCOLJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[4-[4-(2-amino-2-carboxyethyl)phenyl]phenyl]propanoic acid](/img/structure/B13725166.png)
![Methyl 2-(cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B13725177.png)







![4-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13725210.png)



![[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine](/img/structure/B13725244.png)
